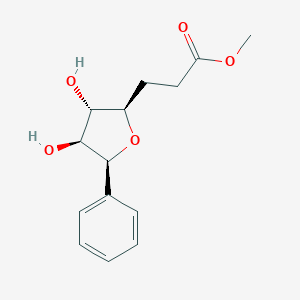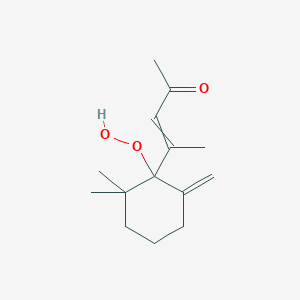
2,2-Difluoroethyl trifluoromethanesulfonate
Übersicht
Beschreibung
2,2-Difluoroethyl trifluoromethanesulfonate, also known as 2,2-Difluoroethyl triflate, is a chemical compound with the molecular formula C3H3F5O3S and a molecular weight of 214.11 . It is a liquid at room temperature .
Synthesis Analysis
2,2-Difluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent, useful for the synthesis of fluorinated amino acids . It can be used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .Molecular Structure Analysis
The molecular structure of 2,2-Difluoroethyl trifluoromethanesulfonate consists of carbon ©, hydrogen (H), fluorine (F), oxygen (O), and sulfur (S) atoms .Chemical Reactions Analysis
As a trifluoroethylating agent, 2,2-Difluoroethyl trifluoromethanesulfonate is involved in various chemical reactions, particularly in the synthesis of fluorinated amino acids .Physical And Chemical Properties Analysis
2,2-Difluoroethyl trifluoromethanesulfonate has a boiling point of 118-120°C . It has a specific gravity of 1.62 and a refractive index of 1.33 . It is sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Amino Acids
2,2-Difluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids . Fluorinated amino acids have been used in the development of pharmaceuticals and agrochemicals due to their unique properties such as increased metabolic stability and altered protein-protein interactions.
Phase-Transfer Catalyzed Alkylation
This compound is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides . This process is important in the synthesis of nitrophenylalanines, which are valuable intermediates in organic synthesis.
Trifluoroethylation Agent
As a trifluoroethylating agent, 2,2-Difluoroethyl trifluoromethanesulfonate can introduce a trifluoroethyl group into a variety of organic compounds . This is particularly useful in the field of medicinal chemistry, where the introduction of fluorine or fluorinated groups can significantly alter the biological activity of a compound.
Safety and Hazards
2,2-Difluoroethyl trifluoromethanesulfonate is classified as dangerous. It can cause severe skin burns and eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .
Wirkmechanismus
Target of Action
2,2-Difluoroethyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis .
Mode of Action
The compound acts as a triflating agent, introducing a triflate group into organic molecules . The triflate group is a good leaving group, which means it can be easily replaced by other groups in subsequent reactions . This property makes 2,2-Difluoroethyl trifluoromethanesulfonate a valuable tool in the construction of complex organic molecules .
Biochemical Pathways
Its role is confined to the realm of synthetic chemistry, where it is used to modify organic molecules .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .
Result of Action
The primary result of the action of 2,2-Difluoroethyl trifluoromethanesulfonate is the formation of new organic compounds with modified structures . The exact nature of these compounds depends on the specific reaction conditions and the other reactants present .
Eigenschaften
IUPAC Name |
2,2-difluoroethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULBUOBGILEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378880 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl trifluoromethanesulfonate | |
CAS RN |
74427-22-8 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






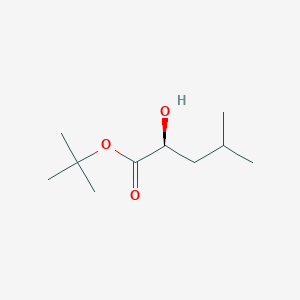

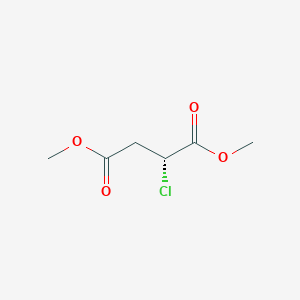
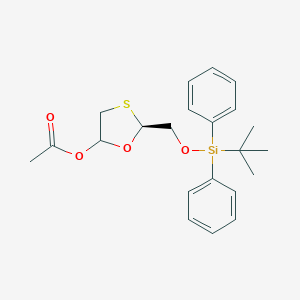
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
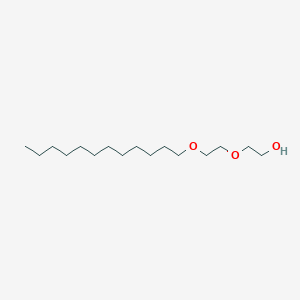
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
